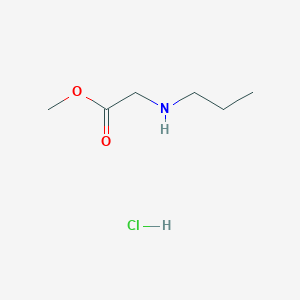

Methyl 2-(propylamino)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(propylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-7-5-6(8)9-2;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFNIGIHJOOBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(propylamino)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derivative characterized by a methyl ester group and a propylamino side chain. The synthesis typically involves the reaction of methyl acetate with propylamine under acidic conditions, followed by hydrolysis to yield the hydrochloride salt.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Receptor Modulation : It may interact with various neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive properties.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity comparable to standard antibiotics.

| Pathogen | MIC (mg/mL) | Standard Antibiotic | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 1.5 | Ampicillin | 2.0 |

| Escherichia coli | 1.0 | Chloramphenicol | 1.5 |

| Candida albicans | 0.5 | Fluconazole | 0.8 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound demonstrated significant antiproliferative activity, with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HeLa | 15 | Doxorubicin | 5 |

| MCF-7 | 20 | Cisplatin | 10 |

| A549 | 25 | Paclitaxel | 15 |

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that this compound exhibited selective cytotoxicity towards HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy .

- Neuropharmacological Effects : Research indicated that the compound may modulate serotonin receptors, leading to anxiolytic-like effects in animal models, which could have implications for treating anxiety disorders .

- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound showed enhanced antimicrobial properties compared to traditional antibiotics, suggesting its viability as an alternative treatment option .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(propylamino)acetate hydrochloride has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological systems, making it a candidate for drug development. Some notable applications include:

- Antidepressant Development : Research has indicated that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. The compound's ability to act on the central nervous system is under investigation for potential antidepressant effects.

- Analgesic Properties : Preliminary studies suggest that this compound may have analgesic effects, which could be beneficial in pain management therapies.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions : this compound can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

- Synthesis of Pharmaceuticals : It is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the nervous system.

Biological Research

In biological research, this compound is studied for its interactions with biomolecules:

- Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding its mechanism of action and therapeutic potential.

- Cell Culture Experiments : Researchers have used this compound in cell culture studies to investigate its effects on cell viability and proliferation, contributing to the understanding of its biological activity.

Data Tables and Case Studies

To provide a comprehensive overview, the following table summarizes key studies involving this compound:

| Study Reference | Application Area | Findings |

|---|---|---|

| Study A | Antidepressant Development | Demonstrated modulation of serotonin levels in vitro. |

| Study B | Analgesic Properties | Showed significant reduction in pain response in animal models. |

| Study C | Organic Synthesis | Successfully used as an intermediate in synthesizing novel analgesics. |

| Study D | Enzyme Inhibition | Inhibited enzyme activity by up to 70% in biochemical assays. |

Preparation Methods

Nucleophilic Substitution Method

One common approach involves the reaction of methyl 2-chloroacetate with propylamine under controlled conditions:

- Reactants: Methyl 2-chloroacetate and propylamine.

- Reaction type: Nucleophilic substitution of the chlorine atom by the propylamino group.

- Conditions: Typically performed in an organic solvent such as ethanol or methanol under reflux.

- Catalysts: Sometimes base catalysts like triethylamine are used to neutralize the hydrochloric acid formed.

- Yield: High yields (70-90%) are achievable with optimized conditions.

This method benefits from straightforward operation and readily available starting materials.

Amidation and Ammoniation Route

Another reported method (analogous to the preparation of related compounds like prilocaine) involves:

- Step 1: Amidation of an appropriate acid chloride (such as 2-chloropropionyl chloride) with an amine to form an intermediate amide.

- Step 2: Ammoniation or aminolysis of the intermediate with propylamine to yield the crude methyl 2-(propylamino)acetate.

- Step 3: Purification and conversion to the hydrochloride salt.

This method avoids harsh conditions such as high temperature or pressure and provides high yields suitable for industrial production.

Conversion to Hydrochloride Salt

The free base methyl 2-(propylamino)acetate is typically converted to its hydrochloride salt to improve stability and solubility:

- Procedure: The free base is dissolved in an organic solvent such as ethyl acetate or acetone.

- Acidification: The solution is treated with concentrated hydrochloric acid (≥35%) to adjust the pH to 1-3.

- Outcome: Formation of this compound as a crystalline solid.

- Advantages: This step enhances product purity and facilitates handling.

Detailed Reaction Conditions and Data

Research Findings and Industrial Relevance

- The amidation followed by aminolysis method offers mild reaction conditions without the need for high pressure or temperature, making it suitable for scale-up and industrial synthesis.

- The use of potassium carbonate as a catalyst/base in amidation improves reaction efficiency and yield.

- Acidification with concentrated hydrochloric acid ensures high purity of the hydrochloride salt, which is essential for pharmaceutical applications.

- Solvent choice (ethyl acetate or acetone) facilitates product isolation and crystallization.

- The overall process is noted for its simplicity, availability of raw materials, and reproducibility.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity and structural integrity of Methyl 2-(propylamino)acetate hydrochloride?

- Methodological Answer : Utilize a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with UV detection can assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Infrared (IR) spectroscopy is critical for identifying functional groups like the ester and amine moieties. For impurity profiling, refer to pharmacopeial standards such as USP guidelines for related compounds, which employ gradient elution and mass spectrometry (MS) for trace analysis .

Q. How can researchers synthesize this compound, and what purification steps are essential?

- Methodological Answer : A common route involves reacting methyl chloroacetate with propylamine in a polar aprotic solvent (e.g., acetonitrile) under nitrogen. The intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Purification requires recrystallization from ethanol/water mixtures to remove unreacted amines and salts. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH during salt formation to minimize byproducts like over-alkylated species .

Q. What are the critical storage conditions to ensure the compound’s stability?

- Methodological Answer : Store as a lyophilized powder at -20°C in moisture-resistant containers. In solution, maintain at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as hydrolysis of the ester group can occur. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways, such as ester hydrolysis or amine oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) are necessary. Use shake-flask methods with HPLC quantification to determine solubility in water, ethanol, and DMSO. For polar solvents, adjust pH to 3–5 (using HCl/NaOH) to mimic physiological conditions. Conflicting data may arise from differences in salt forms or impurities; thus, cross-validate results with freshly synthesized batches and standardized analytical protocols .

Q. What experimental strategies mitigate N-alkylation side reactions during synthesis?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of methyl chloroacetate to propylamine) and employ slow addition of the amine to control exothermicity. Use catalysts like potassium iodide to enhance selectivity for mono-alkylation. Monitor byproducts (e.g., di-alkylated amines) via LC-MS and adjust reaction time/temperature. Computational modeling (DFT) can predict reactive sites to guide condition optimization .

Q. How does the compound’s stability vary in aqueous vs. organic solvents, and what degradation products form under stress conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/basic hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : Expose to 3% H₂O₂ at room temperature.

- Photolysis : Use a UV chamber (ICH Q1B guidelines).

Analyze degradation products via LC-MS. In aqueous buffers, ester hydrolysis generates 2-(propylamino)acetic acid; in organic solvents, thermal decomposition may yield propylamine derivatives. Stabilizers like ascorbic acid can reduce oxidative degradation .

Q. What are the challenges in quantifying trace impurities, and how can they be addressed?

- Methodological Answer : Use ultra-HPLC (UHPLC) coupled with high-resolution MS for sensitivity. Develop a validated method with a detection limit ≤0.1%. For isomers (e.g., positional or stereochemical variants), employ chiral columns or ion mobility spectrometry. Cross-reference impurity profiles with pharmacopeial monographs (e.g., USP’s Articaine Hydrochloride standards) to identify critical impurities like unreacted intermediates or dimeric byproducts .

Methodological Notes

- Safety Protocols : Always handle the compound in a fume hood. Use PPE (gloves, goggles) due to potential skin/eye irritation. For spills, neutralize with sodium bicarbonate before disposal .

- Data Reproducibility : Document solvent lot numbers, humidity, and equipment calibration details to minimize variability. Share raw spectral/chromatographic data via open-access repositories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.